molecular formula C22H24N2O3 B11385877 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide

Cat. No.: B11385877
M. Wt: 364.4 g/mol
InChI Key: SBDLQZXKRRZKTF-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylacetic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.

  • Attachment of the Pentyloxy Group: : The pentyloxy group can be introduced through an etherification reaction. This involves the reaction of 4-hydroxybenzamide with pentyl bromide in the presence of a base such as potassium carbonate to form the pentyloxybenzamide intermediate.

  • Coupling of the Oxazole and Pentyloxybenzamide: : The final step involves the coupling of the oxazole ring with the pentyloxybenzamide intermediate. This can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of pentyloxybenzoic acid or pentyloxybenzaldehyde.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the pentyloxybenzamide moiety can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to anticancer effects.

Comparison with Similar Compounds

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide can be compared with other oxazole derivatives:

    Aleglitazar: An antidiabetic drug with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the oxazole ring with the pentyloxybenzamide moiety. This unique structure imparts specific biological activities and potential therapeutic applications that may not be present in other oxazole derivatives.

List of Similar Compounds

  • Aleglitazar
  • Ditazole
  • Mubritinib
  • Oxaprozin

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-pentoxybenzamide

InChI

InChI=1S/C22H24N2O3/c1-3-4-5-14-26-19-12-10-18(11-13-19)22(25)23-21-15-20(24-27-21)17-8-6-16(2)7-9-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25)

InChI Key

SBDLQZXKRRZKTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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